1-(naphthalen-1-yl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
CAS No.: 898409-58-0
Cat. No.: VC4887585
Molecular Formula: C17H14N2O2
Molecular Weight: 278.311
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898409-58-0 |
|---|---|
| Molecular Formula | C17H14N2O2 |
| Molecular Weight | 278.311 |
| IUPAC Name | 1-naphthalen-1-yl-4-prop-2-enylpyrazine-2,3-dione |
| Standard InChI | InChI=1S/C17H14N2O2/c1-2-10-18-11-12-19(17(21)16(18)20)15-9-5-7-13-6-3-4-8-14(13)15/h2-9,11-12H,1,10H2 |
| Standard InChI Key | JAYDDWRCKXVXOS-UHFFFAOYSA-N |
| SMILES | C=CCN1C=CN(C(=O)C1=O)C2=CC=CC3=CC=CC=C32 |
Introduction
Structural and Physicochemical Properties
The compound’s core structure, 1,2,3,4-tetrahydropyrazine-2,3-dione, is a partially saturated six-membered ring containing two ketone groups at positions 2 and 3. The naphthalen-1-yl group introduces aromaticity and planar rigidity, while the propenyl substituent adds aliphatic flexibility. Key physicochemical properties inferred from analogs include:
Molecular Geometry and Electronic Configuration
Density functional theory (DFT) calculations on similar tetrahydropyrazine-diones suggest a puckered ring conformation due to partial saturation, with the naphthalene moiety adopting a coplanar orientation relative to the diketone system . The propenyl group likely induces steric strain, affecting reactivity and intermolecular interactions.
Solubility and Stability
Morpholine-dione analogs, such as 3,6-di-(propan-2-yl)-4-methyl-morpholine-2,5-dione, exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, dioxane) but poor aqueous solubility . The propenyl group may enhance lipophilicity, as seen in allyl-substituted heterocycles . Stability under acidic conditions is anticipated due to the electron-withdrawing ketone groups, though alkaline hydrolysis of the enone system is possible.
Table 1: Predicted Physicochemical Properties
Synthetic Pathways and Optimization
The synthesis of 1-(naphthalen-1-yl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be approached via multicomponent reactions (MCRs) and transition-metal catalysis, drawing from methodologies used for structurally related compounds.
Ugi Reaction-Based Assembly
The Ugi four-component reaction (4-CR) has been employed to synthesize morpholine-diones and pyrazine derivatives . For this compound, a plausible route involves:
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Condensation: Naphthalen-1-amine reacts with glyoxylic acid to form an imine intermediate.
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Nucleophilic Addition: Propenyl isocyanide adds to the imine, followed by cyclization to yield the tetrahydropyrazine-dione core .
Key challenges include regioselectivity in propenyl group attachment and avoiding polymerization of the allyl moiety. Catalytic palladium systems, such as Pd₂(dba)₃ with bisphosphine ligands (e.g., L4), have proven effective in suppressing side reactions in allylic substitutions .
Tsuji-Trost Cyclization
Asymmetric Tsuji-Trost cyclization, optimized for spiro-diketopiperazines , could be adapted for enantioselective synthesis. Using Pd₂(dba)₃ (5 mol%) and chiral ligand L4 (20 mol%) in dioxane at 0.05 M concentration achieves >95% enantiomeric excess (ee) for related systems .
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Catalyst | Pd₂(dba)₃ (5 mol%) | Enhances turnover frequency |
| Ligand | L4 (20 mol%) | Maximizes enantioselectivity |
| Solvent | Dioxane | Improves solubility |
| Concentration | 0.05 M | Reduces intermolecular side reactions |
Pharmacological and Biological Activity
While direct studies on the compound are unavailable, structurally related molecules exhibit significant bioactivity:
Sigma Receptor Antagonism
Analogous naphthalene-containing compounds, such as S1RA (E-52862), demonstrate potent σ₁ receptor antagonism (IC₅₀ = 8.2 nM) . The naphthalen-1-yl group is critical for receptor binding, suggesting similar activity for the target compound.
Enzyme Inhibition
Morpholine-diones inhibit xanthine oxidase (XO) at micromolar concentrations . The tetrahydropyrazine-dione core may chelate metal ions in enzyme active sites, while the propenyl group could modulate membrane permeability.
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s σ₁ receptor affinity positions it as a candidate for neuropathic pain treatment, mirroring the clinical trajectory of S1RA . Additionally, XO inhibition suggests potential in gout management.
Polymer Chemistry
The propenyl group enables radical polymerization, forming biocompatible hydrogels. Copolymerization with methacrylic acid yields materials with tunable mechanical properties for drug delivery .
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